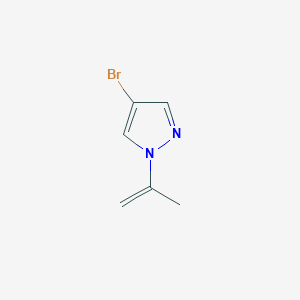
4-Bromo-1-isopropenyl-1H-pyrazole
Overview
Description
4-Bromo-1-isopropenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family . Pyrazoles are heterocyclic compounds that have a five-membered ring structure containing two nitrogen atoms. The molecular formula of this compound is C6H7BrN2 .
Synthesis Analysis
The synthesis of this compound involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) . The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Molecular Structure Analysis
The molecular weight of this compound is 189.05300 . The exact mass is 187.99500 . The molecular structure includes a five-membered ring with two nitrogen atoms and three carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.492 g/cm3 and a boiling point of 213.539ºC at 760 mmHg .Scientific Research Applications
Tautomerism and Structural Studies
- Tautomerism in Solid State and Solution : The tautomerism of 4-bromo-1H-pyrazoles, including the isopropenyl variant, has been studied in both solid state and solution. This research is significant for understanding the chemical behavior and properties of these compounds (Trofimenko et al., 2007).
Synthetic Chemistry and Functionalization
- Directed Lithiation for Functionalization : A study focused on the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole presents a convenient approach to creating vicinally disubstituted pyrazoles, demonstrating the compound's potential in synthetic chemistry (Heinisch et al., 1990).
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : Research on the synthesis and evaluation of antibacterial and antifungal activities of pyrazole derivatives highlights the potential of 4-bromo-1H-pyrazoles in developing new antimicrobial agents (Pundeer et al., 2013).
Advanced Organic Synthesis Techniques
- Suzuki-Miyaura Cross Coupling Reaction : A study on the Suzuki-Miyaura cross coupling reaction with 4-bromo-1H-pyrazoles opens avenues for advanced organic synthesis techniques and the creation of complex organic compounds (Ichikawa et al., 2010).
Biological Studies and Drug Development
- Biological Activity Evaluations : The characterization and biological study of certain pyrazole derivatives, including 4-bromo-1H-pyrazoles, highlight their potential in drug development and biological applications (Sherkar & Bhandarkar, 2015).
Safety and Hazards
Future Directions
Pyrazoles, including 4-Bromo-1-isopropenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing new synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Pyrazole derivatives, a group to which 4-bromo-1-isopropenyl-1h-pyrazole belongs, have been reported to inhibit liver alcohol dehydrogenase .
Mode of Action
It is known that pyrazole derivatives can act as inhibitors of certain enzymes .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it could be inferred that it may interfere with the metabolic pathways involving the enzymes it inhibits .
Pharmacokinetics
It is slightly soluble in water , which could potentially influence its bioavailability.
Result of Action
As an enzyme inhibitor, it could potentially alter the normal function of the enzymes it targets, leading to changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-isopropenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of liver alcohol dehydrogenase This enzyme is crucial in the metabolism of alcohols in the liver, and inhibition by this compound can affect the detoxification process
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cell behavior and function, making it a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting liver alcohol dehydrogenase . This inhibition can lead to changes in gene expression and metabolic flux, affecting the overall metabolic state of the cell. The compound’s ability to bind to specific enzymes and proteins highlights its potential as a biochemical tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including liver damage and disruption of metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . Its role as an enzyme inhibitor affects the levels of metabolites and the overall metabolic state of the cell. The compound’s interactions with metabolic pathways make it a valuable tool for studying metabolic regulation and enzyme function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution within tissues can affect its biochemical activity and overall efficacy in experimental settings.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity
Properties
IUPAC Name |
4-bromo-1-prop-1-en-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5(2)9-4-6(7)3-8-9/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGVKXKFBRQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280587 | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628214-20-9 | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628214-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



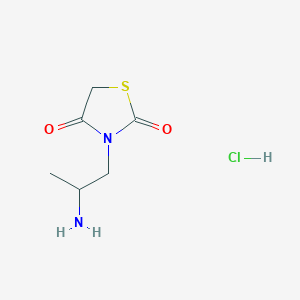


![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)
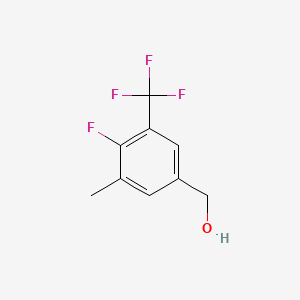


![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)

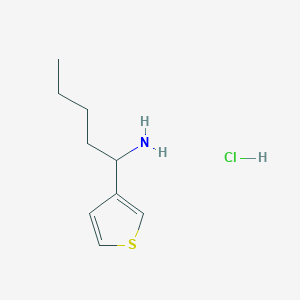
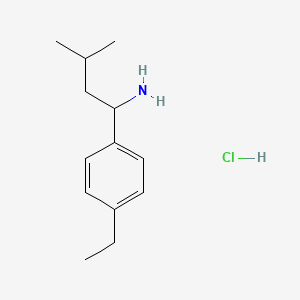
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)

